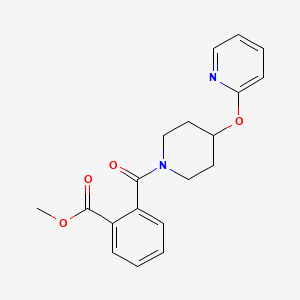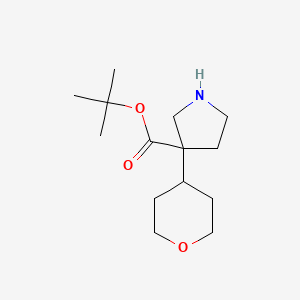![molecular formula C18H18ClN3O2S2 B2543188 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate CAS No. 953195-57-8](/img/structure/B2543188.png)
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a benzo[d]thiazole moiety, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring, and a 5-chlorothiophene-2-carboxylate group, which is a chlorinated thiophene with a carboxylate ester functionality.
Synthesis Analysis
The synthesis of related thiazole derivatives has been reported in the literature. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate, yielding a product with a thiazole core . Similarly, the synthesis of 4-halo-6-[2-(4-arylpiperazin-1-yl)ethyl]-1H-benzimidazoles, which share some structural similarities with the compound , involves the introduction of an arylpiperazine moiety . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate halothiazole and piperazine derivatives.
Molecular Structure Analysis
The molecular structure and conformation of related compounds have been studied using ab initio Hartree-Fock and Density Functional Theory (DFT) methods . These studies provide insights into the conformational stability and electronic properties of the molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of the molecule's reactivity and stability.
Chemical Reactions Analysis
The reactivity of halothiazoles has been explored in photochemical reactions, where ethyl 2-iodothiazole-5-carboxylate, for example, reacts with benzene to give a photoarylation product . This suggests that the halothiazole moiety in the target compound may also participate in similar photochemical processes. Additionally, the synthesis of benzothiazolo[2,3-c]-1,2,4-triazepine derivatives involves reactions of hydrazino benzothiazolo with ethyl-2-cyano-3,3-bismethyl thio acrylate , indicating that the benzo[d]thiazole moiety can be functionalized further.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been characterized using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry . These compounds exhibit specific vibrational frequencies and electronic transitions that can be correlated with their molecular structure . The photophysical properties of some thiazole derivatives have been studied, showing fluorescence and the ability to act as singlet-oxygen sensitizers , which could be relevant for the target compound's potential applications.
Aplicaciones Científicas De Investigación
Microwave-assisted Synthesis and Biological Activities
Microwave-assisted synthesis has been employed to generate hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, leading to compounds with antimicrobial, antilipase, and antiurease activities. This methodology highlights the potential for creating derivatives with significant biological activities, which could be relevant to the research and development of new pharmaceuticals (Başoğlu et al., 2013).
Photoarylation-Photoisomerization for Synthesis and Photophysical Properties
A study on the tandem photoarylation-photoisomerization of halothiazoles has contributed to the synthesis of ethyl 2-arylthiazole-5-carboxylates, revealing their photophysical properties and singlet oxygen activation capabilities. This research underscores the chemical versatility of thiazole derivatives and their utility in developing compounds with desirable optical and photodynamic properties (Amati et al., 2010).
Antimicrobial Activity of Pyridine Derivatives
New pyridine derivatives, including those based on benzothiazole structures, have been synthesized and evaluated for their antimicrobial activities. These studies contribute to the understanding of the structure-activity relationships necessary for designing effective antimicrobial agents (Patel et al., 2011).
Anticancer Activity of Benzothiazole Derivatives
Research on benzothiazole acylhydrazones as anticancer agents has indicated that various substitutions on the benzothiazole scaffold can significantly modulate antitumor properties. This line of investigation supports the development of benzothiazole derivatives as potential anticancer drugs, highlighting the importance of structural modifications in enhancing therapeutic efficacy (Osmaniye et al., 2018).
Mecanismo De Acción
Target of Action
The primary targets of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
The specific mode of action of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate Benzothiazole derivatives have been shown to inhibit cox-2 , suggesting that they may interact with this enzyme to exert their effects.
Biochemical Pathways
The biochemical pathways affected by 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate Benzothiazole derivatives have been shown to inhibit cox-2 , which is involved in the inflammatory response. Therefore, it can be inferred that this compound may affect the inflammatory pathways.
Result of Action
The molecular and cellular effects of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate Benzothiazole derivatives have been shown to inhibit cox-2 , suggesting that they may reduce inflammation at the molecular and cellular level.
Propiedades
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 5-chlorothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S2/c1-2-21-7-9-22(10-8-21)18-20-13-4-3-12(11-15(13)26-18)24-17(23)14-5-6-16(19)25-14/h3-6,11H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPNDTZKQINTJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2543108.png)
![methyl 2-{[(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B2543109.png)


![(3aR,4R,6aS)-rel-hexahydro-N-[2-[[4-[1-[1-methyl-2-oxo-2-[[3-(2-oxoacetyl)phenyl]amino]ethyl]-1H-1,2,3-triazol-4-yl]-1-oxobutyl]amino]ethyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B2543114.png)



![2-[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid](/img/structure/B2543121.png)
![(E)-N-[3-(4-Ethyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2543124.png)
![[4-[(Z)-2-Cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] benzoate](/img/structure/B2543125.png)
![2-[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2543126.png)
